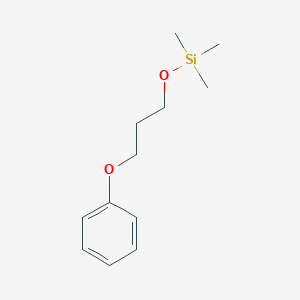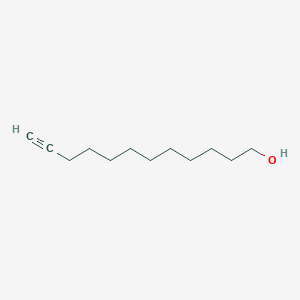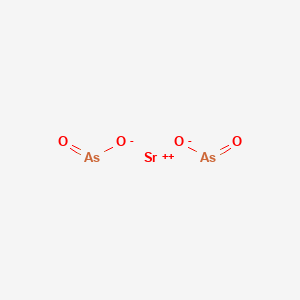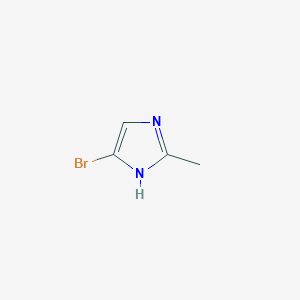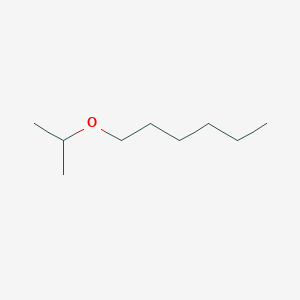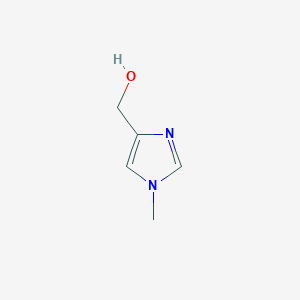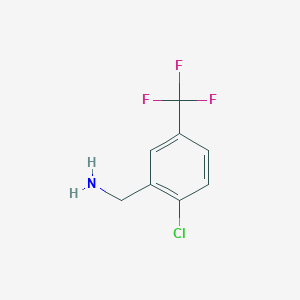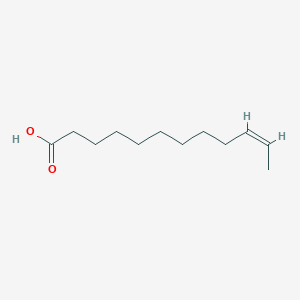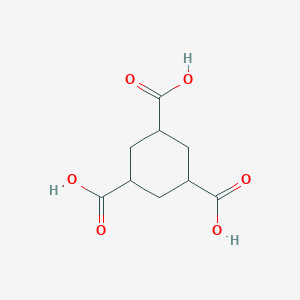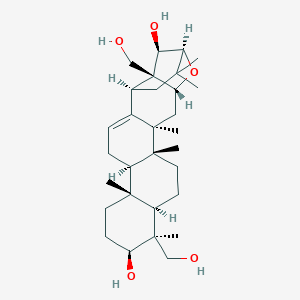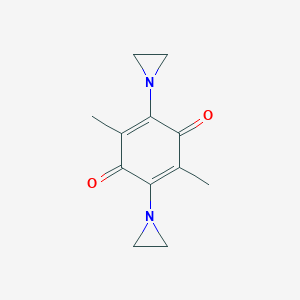
2,6-diaziridinyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diaziridinyl-1,4-benzoquinone is a synthetic organic compound known for its bifunctional alkylating properties. It is a member of the aziridinylbenzoquinone class of compounds, which are characterized by their ability to form DNA interstrand cross-links, making them potential antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaziridinyl-1,4-benzoquinone typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-diaziridinyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its hydroquinone form under reductive conditions.
Oxidation: It can be oxidized back to the quinone form.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols can react with the aziridinyl groups.
Major Products
Reduction: The major product is the corresponding hydroquinone.
Oxidation: The major product is the original quinone.
Substitution: The major products are substituted aziridinyl derivatives.
Scientific Research Applications
2,6-diaziridinyl-1,4-benzoquinone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: The compound is studied for its ability to cross-link DNA, making it a potential tool for genetic research.
Medicine: Due to its DNA cross-linking ability, it is investigated as a potential antitumor agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2,6-diaziridinyl-1,4-benzoquinone involves its ability to form DNA interstrand cross-links. This process is facilitated by the aziridinyl groups, which react with nucleophilic sites on the DNA. The compound is most effective under reductive conditions, where it can be reduced to a more reactive form. The DNA cross-linking leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
2,5-Diaziridinyl-1,4-benzoquinone: Similar in structure but lacks the methyl groups.
3,6-Bis(2-hydroxyethyl)amino-2,5-diaziridinyl-1,4-benzoquinone: Contains hydroxyethyl groups instead of methyl groups.
3,6-Bis(carboxyamino)-2,5-diaziridinyl-1,4-benzoquinone: Contains carboxyamino groups instead of methyl groups
Uniqueness
2,6-diaziridinyl-1,4-benzoquinone is unique due to the presence of methyl groups, which can influence its reactivity and solubility. The methyl groups can also affect the compound’s ability to interact with biological molecules, potentially enhancing its antitumor activity .
Properties
CAS No. |
18735-47-2 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3 |
InChI Key |
IWVCOLOPRNYONP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Key on ui other cas no. |
18735-47-2 |
Synonyms |
2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone MeDZQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


